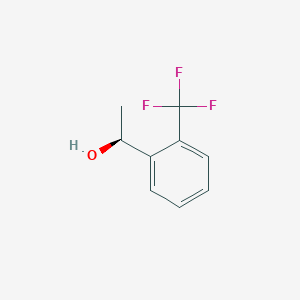

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[2-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHBIJJTMFYTPY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique properties that are highly sought after in medicinal chemistry for the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. It is important to note that while some data for the specific (S)-enantiomer at the 2-position is available, other data points are derived from related isomers or racemic mixtures and should be considered as estimates.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₉F₃O | N/A |

| Molecular Weight | 190.16 g/mol | N/A |

| Boiling Point | 207 °C | For this compound |

| Melting Point | Not available | Data for the specific isomer is not readily available. |

| Density | Not available | Data for the specific isomer is not readily available. |

| Solubility | Not available | Expected to be soluble in common organic solvents. |

| Appearance | Not available | Typically a liquid or low-melting solid at room temperature. |

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectroscopic data for this compound were not found in the searched resources. However, for reference, the NMR data for the starting material, 2'-(trifluoromethyl)acetophenone, is provided below. Researchers synthesizing the target molecule would need to perform their own spectral analysis for characterization.

Table 2: Spectroscopic Data for 2'-(Trifluoromethyl)acetophenone (Starting Material)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | 7.69 | d, J = 8.0 Hz | 1H |

| 7.61-7.52 | m | 2H | |

| 7.45 | d, J = 8.0 Hz | 1H | |

| 2.56 | s | 3H | |

| ¹³C NMR | 201.9 | s | C=O |

| 140.5 | s | Aromatic C | |

| 132.0 | s | Aromatic C | |

| 130.2 | s | Aromatic C | |

| 127.1 | s | Aromatic C | |

| 127.0 | s | Aromatic C | |

| 126.7 (q, J = 5 Hz) | q | Aromatic C | |

| 123.7 (q, J = 272 Hz) | q | CF₃ | |

| 30.6 | s | CH₃ |

Source: Data extrapolated from similar compounds and general chemical shift knowledge. Actual experimental data is required for confirmation.[1]

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through various methods, with biocatalytic asymmetric reduction being a highly efficient and stereoselective approach.

1. Biosynthetic Protocol via Asymmetric Reduction

This protocol utilizes the fungus Geotrichum silvicola ZJPH1811 as a biocatalyst for the asymmetric reduction of 2'-(trifluoromethyl)acetophenone.

a. Materials and Reagents:

-

2'-(trifluoromethyl)acetophenone

-

Geotrichum silvicola ZJPH1811

-

Culture medium (e.g., potato dextrose broth)

-

Choline acetate/cysteine (ChAc/Cys) deep eutectic solvent

-

Methylated-β-cyclodextrin (MCD)

-

Phosphate buffer

-

Organic solvent for extraction (e.g., ethyl acetate)

b. Experimental Procedure:

-

Cultivation of Biocatalyst: Culture Geotrichum silvicola ZJPH1811 in a suitable medium to obtain sufficient cell mass.

-

Bioreduction:

-

Prepare a reaction mixture containing phosphate buffer, the cultured G. silvicola cells, 2'-(trifluoromethyl)acetophenone as the substrate, ChAc/Cys, and MCD.

-

Incubate the reaction mixture under optimized conditions of temperature and agitation. The presence of the deep eutectic solvent and cyclodextrin has been shown to enhance substrate loading and product yield.[2]

-

-

Extraction and Purification:

-

After the reaction is complete, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.

-

Purify the extracted this compound using standard techniques like column chromatography.

-

c. Workflow Diagram:

Caption: Biosynthetic workflow for this compound.

2. Chemical Synthesis via Asymmetric Transfer Hydrogenation (General Protocol)

A common method for the chemical synthesis of chiral alcohols is the asymmetric transfer hydrogenation of the corresponding ketone. Below is a general protocol that can be adapted for the synthesis of this compound.

a. Materials and Reagents:

-

2'-(trifluoromethyl)acetophenone

-

Chiral Ruthenium or Rhodium catalyst (e.g., a Noyori-type catalyst)

-

Hydrogen donor (e.g., isopropanol or formic acid/triethylamine mixture)

-

Base (if required by the catalyst system)

-

Anhydrous solvent (e.g., dichloromethane, isopropanol)

b. Experimental Procedure:

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the chiral catalyst and 2'-(trifluoromethyl)acetophenone in the anhydrous solvent in a suitable reaction vessel.

-

Reaction Initiation: Add the hydrogen donor to the mixture. If a base is required, it should be added at this stage.

-

Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched this compound.

-

c. Workflow Diagram:

Caption: Chemical synthesis workflow via asymmetric transfer hydrogenation.

Analytical Protocols

The analysis of this compound, particularly the determination of its enantiomeric purity, is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

1. Chiral HPLC Analysis (General Protocol)

a. Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

b. Mobile Phase:

-

A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used. A common starting condition is a 90:10 (v/v) mixture.

c. Experimental Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Chromatographic Conditions:

-

Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

-

Maintain a constant column temperature (e.g., 25 °C).

-

Set the UV detector to a wavelength where the analyte absorbs (e.g., 220 nm).

-

-

Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers will have different retention times.

-

Quantification: Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.

2. Chiral GC Analysis (General Protocol)

a. Instrumentation and Columns:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column).

b. Carrier Gas:

-

Helium or hydrogen.

c. Experimental Procedure:

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Chromatographic Conditions:

-

Set the injector and detector temperatures (e.g., 250 °C).

-

Program the oven temperature to achieve optimal separation.

-

-

Injection and Analysis: Inject a small volume of the sample. The enantiomers will elute at different times.

-

Quantification: Calculate the enantiomeric excess from the peak areas in the resulting chromatogram.

d. Analytical Workflow Diagram:

Caption: Analytical workflow for determining the enantiomeric purity.

Conclusion

This compound is a valuable chiral building block with significant applications in the pharmaceutical industry. This guide has provided a detailed overview of its chemical properties, methods for its enantioselective synthesis, and protocols for its analysis. While some physical and spectroscopic data for this specific isomer remain to be fully documented in publicly accessible literature, the provided methodologies for its preparation and characterization offer a solid foundation for researchers and developers working with this important compound. The continued exploration of efficient and scalable synthetic routes will further enhance its accessibility and utility in the development of new and improved therapeutic agents.

References

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol CAS number

An In-depth Technical Guide to (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

CAS Number: 127852-27-1

This technical guide provides a comprehensive overview of this compound, a key chiral building block in the development of therapeutic agents. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the physicochemical properties, synthesis methodologies, and applications of this compound, with a focus on its role as an intermediate in the synthesis of Polo-like kinase 1 (Plk1) inhibitors.

Physicochemical and Spectroscopic Data

This compound is a chiral alcohol that has garnered significant interest due to the presence of the trifluoromethyl group, a moiety known to enhance the metabolic stability and bioavailability of drug candidates.[1][2]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | (S)-(-)-1-Phenylethanol | 2-Phenylethanol |

| CAS Number | 127852-27-1 | 1445-91-6 | 60-12-8[3] |

| Molecular Formula | C₉H₉F₃O | C₈H₁₀O[4] | C₈H₁₀O[3] |

| Molecular Weight | 190.16 g/mol | 122.16 g/mol [4] | 122.17 g/mol |

| Appearance | Likely a colorless liquid or low-melting solid | Colorless liquid[4] | Colorless liquid[3] |

| Boiling Point | Data not available | 88-89 °C / 10 mmHg[4] | 219-221 °C[5] |

| Melting Point | Data not available | 9-11 °C[4] | -27 °C[5] |

| Density | Data not available | 1.012 g/mL at 20 °C[4] | 1.02 g/mL at 20 °C[5] |

| Optical Rotation | Data not available | [α]²²/D -44.0°, neat[4] | Not applicable |

Table 2: Spectroscopic Data for 1-(2-(Trifluoromethyl)phenyl)ethanol

| Technique | Data |

| ¹H NMR | Expected signals include a quartet for the methine proton (CH-OH), a doublet for the methyl group, and multiplets for the aromatic protons. |

| ¹³C NMR | Expected signals include those for the methyl, methine, and aromatic carbons, with the trifluoromethyl group influencing the chemical shifts of the aromatic carbons. |

| IR (Infrared) | A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, corresponding to the O-H stretching of the alcohol. |

| MS (Mass Spec.) | The mass spectrum is expected to show a molecular ion peak and fragmentation patterns characteristic of benzyl alcohols. |

Synthesis of this compound

The asymmetric synthesis of this compound is crucial for its application in the development of enantiomerically pure pharmaceuticals. Both biosynthetic and chemical methods have been explored for its preparation.

Biosynthetic Approach

A highly efficient method for the synthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol utilizes the biocatalyst Geotrichum silvicola ZJPH1811.[6] This whole-cell biotransformation involves the asymmetric reduction of 2'-(trifluoromethyl)acetophenone, achieving high enantiomeric excess (>99.2% ee).[6] The productivity of this process can be significantly enhanced through medium engineering, incorporating a deep eutectic solvent and cyclodextrin.[6]

Experimental Protocol: Biocatalytic Reduction of 2'-(Trifluoromethyl)acetophenone [6]

-

Cultivation of Biocatalyst: Geotrichum silvicola ZJPH1811 is cultivated in a suitable medium to generate sufficient cell mass.

-

Biotransformation: The harvested cells are resuspended in a reaction buffer.

-

Substrate Addition: 2'-(Trifluoromethyl)acetophenone is added to the cell suspension.

-

Reaction Conditions: The reaction is carried out at a controlled temperature and pH with agitation.

-

Extraction and Purification: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent and purified by chromatography.

Chemical Synthesis Approach

Asymmetric chemical synthesis provides an alternative route to this compound. A common strategy involves the asymmetric hydrogenation of the corresponding ketone, 2'-(trifluoromethyl)acetophenone, using a chiral catalyst.

Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst Preparation: A chiral ruthenium or rhodium-based catalyst is prepared in situ or used as a pre-formed complex.

-

Reaction Setup: 2'-(Trifluoromethyl)acetophenone and the chiral catalyst are dissolved in a suitable solvent in a high-pressure reactor.

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature until the starting material is consumed.

-

Work-up and Purification: The catalyst is removed by filtration, and the product is isolated and purified by distillation or chromatography.

Applications in Drug Development

This compound is a valuable chiral intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its trifluoromethyl group and chiral center make it an attractive building block for creating potent and selective drug candidates.

Intermediate for Plk1 Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of Polo-like kinase 1 (Plk1) inhibitors.[6] Plk1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. Overexpression of Plk1 is observed in many human cancers, making it a promising target for cancer therapy. Inhibitors of Plk1 can disrupt the cell cycle of cancerous cells, leading to apoptosis.

Visualizations

Plk1 Signaling Pathway in Cell Cycle Regulation

Caption: Plk1 signaling pathway in mitosis.

Synthetic Workflow for this compound

Caption: Synthetic workflows for this compound.

Safety Information

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Eye Irritation: May cause serious eye irritation.

-

Skin Irritation: May cause skin irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always refer to a specific and current Safety Data Sheet before handling any chemical.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 4. (S)-(-)-1-苯乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola ZJPH1811 in deep eutectic solvent/cyclodextrin-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

In-depth Technical Guide: Molecular Weight of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight of the chiral alcohol, (S)-1-(2-(Trifluoromethyl)phenyl)ethanol. This compound is of significant interest in medicinal chemistry and drug development due to its utility as a key building block in the synthesis of various pharmaceutical agents. An accurate determination of its molecular weight is fundamental for stoichiometric calculations, analytical characterization, and overall drug design and development processes.

Molecular Structure and Formula

This compound is a chemical compound with a well-defined stereochemistry. The structure consists of an ethanol backbone with a phenyl group attached to the first carbon. This phenyl ring is substituted at the second position with a trifluoromethyl group. The "(S)" designation indicates the specific spatial arrangement of the substituents around the chiral center at the first carbon of the ethanol moiety.

The confirmed molecular formula for this compound is C₉H₉F₃O .[1]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₉H₉F₃O, and the standard atomic weights of carbon, hydrogen, fluorine, and oxygen.

Atomic Weights of Constituent Elements

The standard atomic weights for the elements present in the compound are provided in the table below. These values are based on the isotopic compositions of the elements as determined by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Fluorine | F | 18.998 |

| Oxygen | O | 15.999 |

Molecular Weight Calculation

The molecular weight is calculated as follows:

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of F atoms × Atomic Weight of F) + (Number of O atoms × Atomic Weight of O)

Molecular Weight = (9 × 12.011) + (9 × 1.008) + (3 × 18.998) + (1 × 15.999) Molecular Weight = 108.099 + 9.072 + 56.994 + 15.999 Molecular Weight = 190.164 g/mol

Summary of Quantitative Data

For clarity and ease of comparison, the quantitative data related to the molecular weight of this compound is summarized in the following table.

| Parameter | Value |

| Molecular Formula | C₉H₉F₃O |

| Number of Carbon Atoms | 9 |

| Number of Hydrogen Atoms | 9 |

| Number of Fluorine Atoms | 3 |

| Number of Oxygen Atoms | 1 |

| Atomic Weight of Carbon | 12.011 g/mol |

| Atomic Weight of Hydrogen | 1.008 g/mol |

| Atomic Weight of Fluorine | 18.998 g/mol |

| Atomic Weight of Oxygen | 15.999 g/mol |

| Calculated Molecular Weight | 190.164 g/mol |

Experimental Protocol for Molecular Weight Determination

The calculated molecular weight can be experimentally verified using several analytical techniques. The most common and accurate method is mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and preserve the molecular ion.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy.

-

Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). The precise mass of this ion is used to confirm the elemental composition and, consequently, the molecular weight of the compound.

Visualization of Molecular Structure

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

References

An In-depth Technical Guide to (S)-1-(2-(Trifluoromethyl)phenyl)ethanol: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry, primarily serving as a key building block in the synthesis of potent therapeutic agents. Its specific stereochemistry and the presence of the trifluoromethyl group make it a valuable synthon for creating complex molecules with desired pharmacological activities. This technical guide provides a comprehensive overview of the structure, properties, synthesis, purification, and application of this compound, with a focus on its role in the development of the Neurokinin-1 (NK-1) receptor antagonist, Aprepitant. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development settings.

Chemical Structure and Properties

This compound is a chiral secondary alcohol. The "(S)" designation refers to the stereochemical configuration at the chiral center (the carbon atom bonded to the hydroxyl group), as determined by the Cahn-Ingold-Prelog priority rules. The molecule consists of a phenyl ring substituted with a trifluoromethyl group at the ortho position, and an ethanol group at the adjacent carbon.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 127852-27-1 | [1] |

| Molecular Formula | C₉H₉F₃O | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| Appearance | Colorless oil or crystalline solid | [2] |

| Boiling Point | 77 °C at 0.8 kPa | [2] |

Synthesis and Purification

The enantioselective synthesis of this compound is crucial for its application in pharmaceuticals. The primary route involves the asymmetric reduction of the corresponding prochiral ketone, 2'-(trifluoromethyl)acetophenone. Both chemical and biocatalytic methods have been successfully employed.

Asymmetric Synthesis

2.1.1. Chemical Synthesis: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones.[3] This reaction typically utilizes a ruthenium catalyst complexed with a chiral diphosphine ligand, such as BINAP, and a chiral diamine.

Representative Experimental Protocol:

-

Materials: 2'-(Trifluoromethyl)acetophenone, RuCl₂[(S)-BINAP], (S,S)-DPEN (1,2-diphenylethylenediamine), potassium tert-butoxide, isopropanol, hydrogen gas.

-

Procedure:

-

In a glovebox, a pressure vessel is charged with RuCl₂[(S)-BINAP] (0.001 mol eq) and (S,S)-DPEN (0.001 mol eq).

-

Anhydrous isopropanol is added, and the mixture is stirred to form the catalyst complex.

-

2'-(Trifluoromethyl)acetophenone (1.0 eq) and a solution of potassium tert-butoxide in isopropanol (0.01 mol eq) are added.

-

The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (typically 10-50 atm).

-

The reaction is stirred at a controlled temperature (e.g., 30-50 °C) until completion, monitored by TLC or GC.

-

Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or distillation.

-

2.1.2. Biocatalytic Synthesis: Whole-Cell Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Microorganisms such as Rhodococcus erythropolis and genetically engineered E. coli containing specific ketoreductases have been shown to effectively reduce 2'-(trifluoromethyl)acetophenone to the (S)-alcohol with high enantiomeric excess.[4][5]

Representative Experimental Protocol:

-

Materials: 2'-(Trifluoromethyl)acetophenone, Rhodococcus erythropolis cells (or other suitable microorganism), glucose (as a co-substrate for cofactor regeneration), buffer solution (e.g., phosphate buffer, pH 7.0), organic solvent for extraction (e.g., ethyl acetate).

-

Procedure:

-

A culture of the selected microorganism is grown to a suitable cell density.

-

The cells are harvested by centrifugation and washed with buffer.

-

The cells are resuspended in the buffer to a specific concentration.

-

2'-(Trifluoromethyl)acetophenone and glucose are added to the cell suspension.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation.

-

The reaction progress is monitored by HPLC or GC.

-

Upon completion, the mixture is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is evaporated to yield the crude product.

-

Purification

Achieving high chemical and optical purity is critical for pharmaceutical intermediates. A combination of fractional distillation and crystallization is an effective method for purifying this compound.[2]

Experimental Protocol for Purification: [2]

-

Fractional Distillation:

-

The crude product from the synthesis is subjected to fractional distillation under reduced pressure.

-

A fraction is collected at a boiling point of approximately 82-85 °C at 1.8 kPa. This step significantly increases the chemical purity.

-

-

Crystallization:

-

The distilled product is dissolved in a suitable solvent, such as n-heptane, by gentle heating (e.g., 40 °C).

-

The solution is then slowly cooled to a lower temperature (e.g., 2 °C) with stirring to induce crystallization.

-

The mixture is aged at this temperature for a period (e.g., 1 hour) to allow for complete crystal formation.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the highly pure this compound.

-

Table 2: Quantitative Data for Purification of (R)-1-(2-(Trifluoromethyl)phenyl)ethanol (as an example of the purification efficiency) [2]

| Purification Step | Initial Optical Purity (%ee) | Final Optical Purity (%ee) | Recovery Rate (%) |

| Crystallization from n-heptane | 95.9 | 100 | 71 |

Determination of Enantiomeric Excess

The enantiomeric excess (ee) is a critical parameter for chiral compounds and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

General Experimental Protocol for Chiral HPLC Analysis: [6][7]

-

Instrumentation: An HPLC system equipped with a chiral column, a pump, an autosampler, a column oven, and a UV detector.

-

Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® or Chiralcel® series), are commonly used for the separation of chiral alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers. A small amount of an additive like diethylamine may be used to improve peak shape.

-

Procedure:

-

A standard solution of the racemic 1-(2-(trifluoromethyl)phenyl)ethanol is prepared and injected to determine the retention times of the (R) and (S) enantiomers.

-

A solution of the synthesized and purified product is then injected under the same conditions.

-

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100

-

Application in Drug Development: Synthesis of Aprepitant

This compound is a crucial chiral intermediate in the synthesis of Aprepitant , a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK-1) receptor. Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).

Neurokinin-1 (NK-1) Receptor Signaling Pathway

The NK-1 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, Substance P. The binding of Substance P to the NK-1 receptor initiates a signaling cascade that is involved in the transmission of pain signals, inflammation, and the emetic (vomiting) reflex.

Diagram of the NK-1 Receptor Signaling Pathway:

Caption: NK-1 Receptor Signaling and Aprepitant's Mechanism of Action.

Mechanism of Action of Aprepitant:

Aprepitant acts as a competitive antagonist at the NK-1 receptor.[8][9] By binding to the receptor, it prevents Substance P from binding and initiating the downstream signaling cascade that leads to the emetic response. The (S)-configuration of the chiral alcohol intermediate is essential for the high affinity and selectivity of Aprepitant for the NK-1 receptor.

Workflow for Synthesis and Application

The following diagram illustrates the overall workflow from the synthesis of the chiral alcohol to its application in drug development.

Caption: General workflow for the synthesis and application of the chiral alcohol.

Conclusion

This compound is a valuable and versatile chiral building block in modern pharmaceutical synthesis. Its efficient and stereoselective synthesis is achievable through both chemical and biocatalytic methods, and it can be purified to high standards using established techniques. Its critical role in the synthesis of the NK-1 receptor antagonist Aprepitant highlights the importance of this molecule in the development of effective antiemetic therapies. This guide provides the essential technical information for researchers and drug development professionals to effectively utilize this compound in their work.

References

- 1. rsc.org [rsc.org]

- 2. data.epo.org [data.epo.org]

- 3. synarchive.com [synarchive.com]

- 4. Rhodococcus erythropolis A-27 as a Biocatalyst for Enantioselective Reduction of Ketones in the Presence of High Concentrations of Isopropanol - Petukhova - Applied Biochemistry and Microbiology [permmedjournal.ru]

- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (S)-1-(2-(trifluoromethyl)phenyl)ethanol, a key chiral intermediate in the pharmaceutical industry. The document details various methodologies, including biocatalytic reduction, asymmetric hydrogenation, and chiral resolution, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols and workflow visualizations are provided to support research and development efforts.

Introduction

This compound is a valuable chiral building block, notably utilized in the synthesis of various therapeutic agents. The stereochemistry of the hydroxyl group is crucial for the biological activity of the final active pharmaceutical ingredient. Consequently, efficient and highly stereoselective synthetic methods are of paramount importance. This guide explores the most effective and commonly employed strategies for the synthesis of this enantiomerically pure alcohol.

Synthetic Strategies

The synthesis of this compound predominantly relies on the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. The main approaches to achieve this transformation with high enantioselectivity are biocatalysis and chemocatalysis. Additionally, chiral resolution of the racemic alcohol offers a classical alternative.

A general overview of the synthetic pathways is depicted below:

Caption: Synthetic routes to this compound.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the various synthetic methods discussed in this guide.

| Method | Catalyst/Enzyme | Substrate Conc. | Yield (%) | Enantiomeric Excess (ee, %) | Key Reaction Conditions |

| Biocatalytic Reduction | Geotrichum silvicola ZJPH1811 | 50 mM | >95 | >99.2 (S) | Whole cells, Choline acetate/cysteine deep eutectic solvent, methylated-β-cyclodextrin, 30 °C, 200 rpm, 24 h.[1] |

| Recombinant E. coli with carbonyl reductase | 200 mM | 91.5 | >99.9 (R) | Whole cells, Tween-20, Choline chloride:lysine natural deep eutectic solvent, pH 7.0, 30 °C, 200 rpm, 18 h.[2][3] | |

| Asymmetric Hydrogenation | Noyori-type Ru-catalyst | Not specified | High | High | Typically involves a chiral phosphine ligand (e.g., BINAP) and a diamine ligand with H₂ gas or a hydrogen donor.[4] |

| CBS Reduction | (S)-Me-CBS | Not specified | High | >95 | Borane reducing agent (e.g., BH₃·THF), anhydrous conditions, low temperature.[1] |

| Chiral Resolution | Lipase (e.g., Novozym 435) | Not applicable | <50 (theoretically) | High | Enzymatic kinetic resolution via acylation of the racemic alcohol.[5][6] |

Experimental Protocols

Biocatalytic Reduction using Whole Cells

This protocol is a representative example based on published procedures for the asymmetric reduction of 2'-(trifluoromethyl)acetophenone using whole-cell biocatalysts.[2][3]

Workflow for Biocatalytic Reduction:

Caption: Experimental workflow for biocatalytic reduction.

Materials:

-

Microorganism (e.g., recombinant E. coli expressing a suitable carbonyl reductase)

-

Growth medium

-

2'-(Trifluoromethyl)acetophenone

-

Co-substrate (e.g., isopropanol or glucose)

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Sodium sulfate (anhydrous)

Procedure:

-

Cell Culture and Harvesting: Culture the microorganism in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with buffer solution.

-

Bioreduction: Resuspend the harvested cells in the buffer solution in a reaction vessel. Add the co-substrate and 2'-(trifluoromethyl)acetophenone. The reaction mixture may be supplemented with additives like surfactants or deep eutectic solvents to enhance substrate solubility and cell permeability.[2][3][7]

-

Reaction Monitoring: Incubate the reaction mixture at a controlled temperature with agitation. Monitor the progress of the reaction by periodically analyzing samples using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired this compound.

Asymmetric Hydrogenation (Noyori-type)

This is a general protocol for the asymmetric hydrogenation of ketones using a Noyori-type catalyst.[4]

Workflow for Asymmetric Hydrogenation:

Caption: Experimental workflow for asymmetric hydrogenation.

Materials:

-

[RuCl₂(chiral diphosphine)(chiral diamine)] complex (e.g., RuCl₂((S)-BINAP)((S,S)-DPEN))

-

2'-(Trifluoromethyl)acetophenone

-

Hydrogen source (e.g., H₂ gas or formic acid/triethylamine mixture)

-

Anhydrous solvent (e.g., isopropanol)

-

Base (e.g., potassium tert-butoxide)

Procedure:

-

Catalyst Activation: In an inert atmosphere, dissolve the ruthenium catalyst precursor in the anhydrous solvent. Add the base to generate the active catalytic species.

-

Reaction: To the activated catalyst solution, add the 2'-(trifluoromethyl)acetophenone.

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas or add the hydrogen donor mixture. Stir the reaction at the specified temperature until completion.

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas. Quench the reaction and remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography to yield the enantiomerically enriched alcohol.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a reliable method for the enantioselective reduction of ketones.[1]

Workflow for CBS Reduction:

Caption: Experimental workflow for CBS reduction.

Materials:

-

(S)-2-Methyl-CBS-oxazaborolidine

-

Borane source (e.g., borane-tetrahydrofuran complex (BH₃·THF))

-

2'-(Trifluoromethyl)acetophenone

-

Anhydrous solvent (e.g., tetrahydrofuran (THF))

-

Methanol

-

1 M Hydrochloric acid

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the (S)-2-Methyl-CBS-oxazaborolidine catalyst in anhydrous THF.

-

Addition of Reagents: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and slowly add the borane solution. Stir for a few minutes, then add a solution of 2'-(trifluoromethyl)acetophenone in anhydrous THF dropwise.

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for a period to hydrolyze the borate esters. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography.

Purification and Characterization

Purification: The final product, this compound, is typically purified by silica gel column chromatography. For large-scale preparations, distillation under reduced pressure can also be employed.

Characterization: The structure and purity of the synthesized compound are confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.

-

Chiral HPLC or GC: Enantiomeric excess is determined by chromatography on a chiral stationary phase.[8]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Shows the characteristic absorption bands for the hydroxyl and trifluoromethyl groups.

Conclusion

The synthesis of this compound can be effectively achieved through several methodologies. Biocatalytic reductions offer high enantioselectivity and mild reaction conditions, making them an attractive "green" alternative. Asymmetric hydrogenation with Noyori-type catalysts and CBS reduction are powerful and well-established chemical methods that also provide high yields and enantiomeric excesses. The choice of the optimal synthetic route will depend on factors such as scale, cost, available equipment, and desired purity levels. This guide provides the necessary technical information to assist researchers in selecting and implementing the most suitable method for their specific needs.

References

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nobelprize.org [nobelprize.org]

- 5. benchchem.com [benchchem.com]

- 6. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of Chiral Alcohols with Trifluoromethyl Groups for Pharmaceutical and Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of a trifluoromethyl (–CF₃) group into organic molecules is a widely adopted strategy in medicinal chemistry and agrochemical design. This is due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. Chiral alcohols containing a trifluoromethyl group are particularly valuable building blocks for the synthesis of a wide range of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the core synthetic methodologies for preparing these crucial chiral synthons, with a focus on asymmetric reduction of trifluoromethyl ketones, nucleophilic trifluoromethylation of carbonyl compounds, and nickel-catalyzed reductive cross-coupling reactions.

Asymmetric Reduction of Trifluoromethyl Ketones

The most direct approach to chiral trifluoromethylated alcohols is the asymmetric reduction of the corresponding prochiral trifluoromethyl ketones. Several effective methods have been developed, employing chemical and biological catalysts to achieve high enantioselectivity.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones, including those bearing a trifluoromethyl group. The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in the presence of a borane source.

To a solution of (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.2 equivalents) in anhydrous toluene (110 mL) cooled to -78 °C, a solution of 2,2,2-trifluoroacetophenone (56 mmol, 1.0 equivalent) in anhydrous toluene is added. The reaction mixture is stirred for 5 minutes at -78 °C. Subsequently, a solution of catecholborane (1.0 M in THF, 1.8 equivalents) is added slowly, and the mixture is stirred for 24 hours at -78 °C. The reaction is then quenched with a saturated aqueous solution of NaHCO₃.[1] After aqueous workup and purification, the corresponding chiral trifluoromethylated alcohol is obtained.

Iridium-Catalyzed Asymmetric Transfer Hydrogenation

Iridium complexes bearing chiral ligands are highly effective catalysts for the asymmetric transfer hydrogenation of ketones. This method often utilizes isopropanol or formic acid as the hydrogen source and can be performed under mild conditions.

In a typical procedure, a trifluoromethyl ketone (0.25 mmol), an iridium catalyst (e.g., [Ir(Cp*)(L)Cl]) (1.0 mol %), and a hydrogen donor (e.g., formic acid, 5.0 equivalents) are mixed in a solvent (e.g., water or an organic solvent, 2.0 mL) at room temperature. The reaction is stirred for a specified time (e.g., 12 hours) and then worked up to isolate the chiral alcohol product.

Enzymatic Reduction

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral trifluoromethylated alcohols. Whole-cell systems (e.g., baker's yeast) or isolated enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), can reduce trifluoromethyl ketones with excellent enantioselectivity. These reactions often require a cofactor, such as NADPH, and a cofactor regeneration system.

In a buffered aqueous solution (e.g., phosphate buffer, pH 7.2), the trifluoromethyl ketone substrate, a ketoreductase, and a cofactor (e.g., NADPH) are combined. A cofactor regeneration system, such as glucose and glucose dehydrogenase, is also added. The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation until the reaction is complete. The product is then extracted from the aqueous phase and purified. For high substrate concentrations, a biphasic system with an organic solvent like n-hexane can be employed to improve solubility and enzyme stability.[2]

Data Presentation: Asymmetric Reduction of Trifluoromethyl Ketones

| Method | Catalyst/Enzyme | Substrate | Yield (%) | ee (%) | Ref. |

| CBS Reduction | (R)-Me-CBS | 2,2,2-Trifluoroacetophenone | >95 | 96 | [3] |

| Ir-ATH | [Ir(Cp*)((1R,2R)-TsDPEN)] | 2,2,2-Trifluoroacetophenone | 99 | 99 | [4] |

| Enzymatic | Chryseobacterium sp. CA49 KRED | 3,5-Bis(trifluoromethyl)acetophenone | >99 | >99.9 | [3] |

| Enzymatic | Lactobacillus kefir ADH | 2,2,2-Trifluoroacetophenone | 95 | >99 | [5] |

Nucleophilic Trifluoromethylation of Carbonyl Compounds

An alternative strategy involves the direct addition of a trifluoromethyl nucleophile to a prochiral aldehyde or ketone. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the most common source of the trifluoromethyl anion equivalent for this transformation.

To a solution of the aldehyde (1.0 equivalent) in anhydrous THF at 0 °C is added the Ruppert-Prakash reagent (TMSCF₃, 1.5 equivalents). A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 equivalents), is then added. The reaction mixture is stirred at room temperature until completion, as monitored by TLC or GC. The reaction is quenched with water, and the resulting TMS-protected alcohol is hydrolyzed with aqueous HCl to afford the final trifluoromethylated alcohol.

Data Presentation: Nucleophilic Trifluoromethylation

| Substrate | Catalyst | Yield (%) | ee (%) | Ref. |

| Benzaldehyde | TBAF | 95 | N/A | [6] |

| 4-Nitrobenzaldehyde | TBAF | 98 | N/A | [6] |

| Cinnamaldehyde | TBAF | 92 | N/A | [6] |

| 2-Naphthaldehyde | Chiral Ammonium Fluoride | 85 | 52 | [7] |

Nickel-Catalyzed Asymmetric Reductive Cross-Coupling

Recent advances have established nickel-catalyzed asymmetric reductive cross-coupling as a powerful method for the synthesis of chiral trifluoromethylated compounds. This approach typically involves the coupling of an acyl chloride with a trifluoromethylated alkyl halide in the presence of a chiral nickel catalyst and a stoichiometric reductant.

In a nitrogen-filled glovebox, NiBr₂·DME (10 mol%), a chiral ligand (e.g., a bis(oxazoline) ligand, 13 mol%), and a reductant (e.g., Mn powder, 2.0 equivalents) are added to a vial. A solution of the acyl chloride (1.0 equivalent) and the trifluoromethylated alkyl bromide (2.0 equivalents) in a suitable solvent (e.g., a mixture of THF and N,N-Dimethylpropionamide) is then added. The reaction is stirred at a controlled temperature (e.g., -4 °C) for a specified time (e.g., 20 hours). The resulting ketone is then reduced in a subsequent step to afford the chiral alcohol.

Data Presentation: Nickel-Catalyzed Asymmetric Reductive Cross-Coupling

| Acyl Chloride | Trifluoromethyl Alkyl Bromide | Yield (%) | ee (%) | Ref. |

| 4-MeO-C₆H₄COCl | 1-bromo-2,2,2-trifluoroethyl)benzene | 85 | 92 | [8] |

| 2-Naphthoyl chloride | 1-bromo-2,2,2-trifluoroethyl)benzene | 82 | 95 | [8] |

| Cyclohexanecarbonyl chloride | 1-bromo-2,2,2-trifluoroethyl)benzene | 75 | 90 | [8] |

Conclusion

The synthesis of chiral alcohols bearing a trifluoromethyl group is a critical endeavor for the advancement of pharmaceutical and agrochemical research. This guide has detailed three primary and effective strategies: the asymmetric reduction of trifluoromethyl ketones, nucleophilic trifluoromethylation of carbonyls, and nickel-catalyzed asymmetric reductive cross-coupling. Each method offers distinct advantages in terms of substrate scope, operational simplicity, and stereocontrol. The choice of a particular synthetic route will depend on the specific target molecule, available starting materials, and desired scale of the reaction. The continued development of more efficient and selective catalysts and reagents for these transformations will undoubtedly accelerate the discovery and development of novel bioactive compounds.

References

- 1. Alcohol dehydrogenases (ADH)/Ketone reductases (KRED) - Wordpress [reagents.acsgcipr.org]

- 2. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]

- 3. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Alcohol dehydrogenase enzyme (keto reductase) | Johnson Matthey | Johnson Matthey [matthey.com]

- 8. Nickel-Catalyzed Cross-Coupling of Acyl Chloride with Racemic α-Trifluoromethyl Bromide to Access Chiral α-Trifluoromethyl Ketones [organic-chemistry.org]

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol: A Comprehensive Technical Guide for its Application as a Chiral Intermediate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a critical chiral building block in modern medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent and selective Polo-like kinase 1 (PLK1) inhibitors, a promising class of anti-cancer therapeutics. The strategic incorporation of the trifluoromethyl group imparts unique physicochemical properties to the parent molecule, influencing its metabolic stability and binding affinity to target proteins. This technical guide provides an in-depth overview of the synthesis, purification, and application of this compound, with a focus on detailed experimental protocols, quantitative data analysis, and the visualization of relevant biological pathways and synthetic workflows.

Introduction

Chiral alcohols are of paramount importance in the pharmaceutical industry, serving as versatile intermediates for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The trifluoromethyl group, a common bioisostere for a methyl group, is frequently introduced into drug candidates to enhance properties such as lipophilicity, metabolic stability, and binding affinity. This compound combines these features, making it a highly valuable synthon. Its primary application lies in the synthesis of complex heterocyclic molecules, including inhibitors of Polo-like kinase 1 (PLK1), which are under investigation for the treatment of various malignancies.[1]

Synthesis of this compound

The enantioselective synthesis of this compound is predominantly achieved through the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. Both chemical and biocatalytic methods have been successfully employed, each offering distinct advantages.

Chemical Synthesis: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) using chiral ruthenium catalysts, such as those developed by Noyori and coworkers, is a powerful method for the enantioselective reduction of ketones. The use of a chiral diamine ligand, like (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), in conjunction with a ruthenium precursor, provides high yields and excellent enantioselectivities.

Table 1: Quantitative Data for Asymmetric Transfer Hydrogenation of 2'-(Trifluoromethyl)acetophenone

| Catalyst System | Substrate/Catalyst Ratio | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Reference |

| RuCl₂--INVALID-LINK-- | 100:1 | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | 12 | >99 | 95 | 98 (S) | Adapted from[2] |

| [RuCl(p-cymene)((R,R)-TsDPEN)] | 100:1 | HCOONa | Water/Methanol (1:1) | 60 | 1 | >99 | ~99 | 94 (S) | Adapted from[3] |

Biocatalytic Synthesis: Whole-Cell Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Whole-cell systems, utilizing endogenous ketoreductases, can reduce 2'-(trifluoromethyl)acetophenone with exceptional enantioselectivity.

Table 2: Quantitative Data for Biocatalytic Reduction of 2'-(Trifluoromethyl)acetophenone

| Biocatalyst | Substrate Conc. (mM) | Co-solvent/Additive | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Geotrichum silvicola ZJPH1811 | 200 | Choline acetate/cysteine & MCD | 30 | 24 | 92.3 | >99.2 (S) | [1] |

| Candida tropicalis 104 | 200 | Choline chloride:trehalose | 30 | 36 | 86.2 | >99.9 (S) | [4] |

Experimental Protocols

Asymmetric Transfer Hydrogenation of 2'-(Trifluoromethyl)acetophenone

Objective: To synthesize this compound via asymmetric transfer hydrogenation.

Materials:

-

[RuCl₂(p-cymene)]₂

-

(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

2'-(Trifluoromethyl)acetophenone

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous acetonitrile

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask under an argon atmosphere, [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) are dissolved in anhydrous acetonitrile (5 mL).

-

The mixture is stirred at room temperature for 30 minutes to form the catalyst.

-

A 5:2 molar mixture of formic acid and triethylamine is prepared.

-

To the catalyst solution, 2'-(trifluoromethyl)acetophenone (1 mmol) is added, followed by the formic acid/triethylamine mixture (0.5 mL).

-

The reaction mixture is stirred at 28 °C for 12 hours.

-

Upon completion (monitored by TLC or GC), the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Biocatalytic Reduction using Geotrichum silvicola ZJPH1811

Objective: To synthesize this compound using a whole-cell biocatalyst.[1]

Materials:

-

Cultured cells of Geotrichum silvicola ZJPH1811

-

2'-(Trifluoromethyl)acetophenone

-

Glucose

-

Choline acetate/cysteine deep eutectic solvent (DES)

-

Methylated-β-cyclodextrin (MCD)

-

Phosphate buffer (pH 7.0)

-

Shaking incubator

Procedure:

-

Geotrichum silvicola ZJPH1811 cells are harvested by centrifugation and washed with phosphate buffer.

-

In a flask, the wet cells (e.g., 10 g) are suspended in phosphate buffer (100 mL).

-

Glucose (as a co-substrate), the choline acetate/cysteine DES, and MCD are added to the cell suspension.

-

2'-(Trifluoromethyl)acetophenone is added to the desired final concentration (e.g., 200 mM).

-

The reaction mixture is incubated in a shaking incubator at 30 °C for 24 hours.

-

After the reaction, the mixture is extracted with ethyl acetate.

-

The organic phase is separated, dried, and the solvent is evaporated to yield the crude product.

-

Purity and enantiomeric excess are determined by chiral GC or HPLC.

Application in the Synthesis of Polo-like Kinase 1 (PLK1) Inhibitors

This compound is a key precursor for the synthesis of PLK1 inhibitors such as Volasertib (BI 6727) and BI 2536. The chiral alcohol is typically converted to a chiral amine, which is then incorporated into the final heterocyclic structure of the inhibitor.

Polo-like Kinase 1 (PLK1) Signaling Pathway

PLK1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is a common feature in many cancers, making it an attractive target for therapeutic intervention. PLK1 inhibitors disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.

References

- 1. Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola ZJPH1811 in deep eutectic solvent/cyclodextrin-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

The Strategic Role of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol in the Development of a Potent PLK1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol, a chiral alcohol, has emerged as a critical building block in medicinal chemistry, most notably in the synthesis of the potent and selective Polo-like kinase 1 (PLK1) inhibitor, GSK461364. The incorporation of the trifluoromethyl group at the ortho position of the phenyl ring is a key feature that contributes to the enhanced metabolic stability and lipophilicity of drug candidates, properties highly sought after in modern drug design. This technical guide provides a comprehensive overview of the applications of this compound in the synthesis of GSK461364, its biological activity, and the underlying signaling pathways, supplemented with detailed experimental protocols and data.

Introduction to this compound in Medicinal Chemistry

Chiral intermediates are fundamental in the development of stereochemically pure pharmaceuticals, ensuring target specificity and reducing off-target effects. This compound serves as a prime example of such an intermediate. The trifluoromethyl group, a common bioisostere for a methyl group but with significantly different electronic properties, is known to enhance the pharmacokinetic profile of drug molecules by increasing metabolic stability and membrane permeability. Its placement on the phenyl ring of the ethanol moiety provides a versatile scaffold for the synthesis of complex drug candidates.

Application in the Synthesis of a PLK1 Inhibitor: GSK461364

A significant application of this compound is in the synthesis of GSK461364, a selective and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[2][3][4] Its overexpression is a hallmark of numerous cancers and is often correlated with poor prognosis, making it an attractive target for anticancer therapies.[5]

GSK461364 has demonstrated potent antitumoral activity in preclinical models, including neuroblastoma, by inducing cell cycle arrest and apoptosis.[1][6] The (S)-1-(2-(trifluoromethyl)phenyl)ethoxy moiety of GSK461364 is crucial for its high-affinity binding to the ATP-binding pocket of the PLK1 kinase domain.

Quantitative Biological Data for GSK461364

The following table summarizes the key quantitative data for the biological activity of GSK461364.

| Parameter | Value | Cell Line/System | Reference |

| Ki (PLK1) | 2.2 nM | Cell-free assay | [2] |

| IC50 (PLK1) | ~3 nM | Cell-free assay | [7] |

| Selectivity | >1000-fold vs. PLK2/3 | Cell-free assays | [8] |

| GI50 | < 100 nM | In >83% of 120 cancer cell lines | [9] |

| Effect on Neuroblastoma | Reduced cell viability and proliferation | In vitro models | [1] |

| In Vivo Efficacy | Delayed xenograft tumor growth | Nude mice | [1] |

The PLK1 Signaling Pathway in Cancer

PLK1 is a master regulator of multiple stages of mitosis. Its inhibition by compounds like GSK461364 disrupts these processes, leading to mitotic catastrophe and apoptotic cell death in cancer cells.

Figure 1: Simplified PLK1 signaling pathway in cell cycle progression and its inhibition by GSK461364.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the chiral intermediate and the final drug candidate, as well as for key biological assays.

Synthesis of this compound

A biocatalytic approach offers a highly enantioselective method for the synthesis of this compound.

Figure 2: Workflow for the biocatalytic synthesis of the chiral intermediate.

Protocol: Biotransformation for (S)-1-[2-(trifluoromethyl)phenyl]ethanol Production

This protocol is based on the methodology described for the efficient biosynthesis of the target molecule.[3]

-

Biocatalyst Preparation: Cultivate a fungal isolate, such as Geotrichum silvicola ZJPH1811, in a suitable growth medium. Harvest the cells by centrifugation and wash with a buffer solution (e.g., phosphate-buffered saline).

-

Reaction Setup: Prepare a reaction mixture containing a deep eutectic solvent (DES) as a co-solvent (e.g., choline acetate/cysteine) and a cyclodextrin (e.g., methylated-β-cyclodextrin) in a buffer.

-

Biotransformation: Resuspend the prepared biocatalyst in the reaction mixture. Add the substrate, 2'-(trifluoromethyl)acetophenone, to the desired concentration.

-

Incubation: Incubate the reaction mixture under controlled conditions (e.g., specific temperature and agitation) for a predetermined duration to allow for the asymmetric reduction of the ketone.

-

Work-up and Purification: After the reaction is complete, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and the solvent is evaporated. The crude product can be purified by column chromatography to yield enantiomerically pure (S)-1-[2-(trifluoromethyl)phenyl]ethanol (>99.2% ee).[3]

Synthesis of GSK461364

The synthesis of GSK461364 involves a multi-step process culminating in the coupling of the chiral alcohol with the core heterocyclic scaffold. While a detailed, step-by-step protocol from a single source is not publicly available, the general synthetic strategy can be inferred from lead optimization studies.[7]

General Procedure for Ether Formation (Illustrative):

-

Deprotonation of the Alcohol: In an inert atmosphere, dissolve this compound in a suitable anhydrous solvent (e.g., THF, DMF). Add a strong base, such as sodium hydride, at 0 °C and allow the mixture to stir to form the corresponding alkoxide.

-

Nucleophilic Substitution: To the solution of the alkoxide, add the heterocyclic core of GSK461364, which contains a suitable leaving group (e.g., a halogen or a sulfonate).

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, GSK461364, is then purified by column chromatography or recrystallization.

In Vitro PLK1 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of PLK1.

Figure 3: Workflow for a typical in vitro PLK1 kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay

This protocol is a common method for measuring kinase activity.[3][4][10]

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound (e.g., GSK461364) at various concentrations.

-

Enzyme Addition: Add 2 µL of PLK1 enzyme in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[10]

-

Reaction Initiation: Add 2 µL of a substrate/ATP mix (e.g., casein as substrate and a final ATP concentration of 50 µM).[3][4]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[10]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[10]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[10]

-

Data Acquisition: Measure the luminescence using a plate reader. The signal positively correlates with the amount of ADP formed and thus the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay measures the effect of a compound on the proliferation and viability of cancer cells.

Protocol: MTT Assay for Cell Viability

This is a widely used colorimetric assay to assess cell viability.[8][11][12]

-

Cell Seeding: Seed cancer cells (e.g., neuroblastoma cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., GSK461364) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry, enabling the synthesis of complex and potent drug candidates. Its application in the development of the PLK1 inhibitor GSK461364 highlights the strategic importance of incorporating fluorinated moieties and maintaining stereochemical purity to achieve high target affinity and desirable pharmacokinetic properties. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development, particularly those focused on oncology and kinase inhibitors.

References

- 1. CN102151272A - Polo like kinase1 (PLK1) inhibitor and use thereof - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. promega.com [promega.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]

The Biological Frontier: Unlocking the Potent Activity of Trifluoromethylated Phenyl Ethanols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (-CF3) group into pharmacologically active molecules has become a cornerstone of modern drug discovery. This powerful electron-withdrawing moiety can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a phenyl ethanol scaffold, the trifluoromethyl group gives rise to a class of compounds with a broad spectrum of biological activities, ranging from antifungal and antibacterial to anticancer and enzyme inhibition. This technical guide provides a comprehensive overview of the biological activities of trifluoromethylated phenyl ethanols, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to empower further research and development in this promising area.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various trifluoromethylated phenyl ethanols and structurally related compounds. This data is intended to provide a comparative overview of their potency across different biological targets.

Table 1: Antifungal Activity of Trifluoromethylated Phenyl Ethanol Derivatives

| Compound | Target Organism | Activity Type | EC50 (µg/mL) | Reference |

| 6i (a trifluoromethyl pyrazole phenylethanol derivative) | Botrytis cinerea | Fungicidal | 6.05 | [1] |

| 6i | Rhizoctonia solani | Fungicidal | 10.23 | [1] |

| 6i | Alternaria solani | Fungicidal | 15.88 | [1] |

| 6i | Fusarium graminearum | Fungicidal | >50 | [1] |

| 2-Phenylethanol | Fusarium graminearum | Fungicidal | 0.328 (mg/mL) | [2] |

Table 2: Antibacterial Activity of Trifluoromethylated Phenyl-Substituted Pyrazole Derivatives

Note: While not strictly phenyl ethanols, these compounds share a trifluoromethylated phenyl moiety and provide valuable insights into antibacterial potential.

| Compound | Target Organism | Activity Type | MIC (µg/mL) | Reference |

| 13 (Trifluoromethyl-substituted pyrazole) | S. aureus (MRSA) | Antibacterial | 3.12 | [3] |

| 25 (Bromo and trifluoromethyl substituted pyrazole) | S. aureus (MRSA) | Antibacterial | 0.78 | [3] |

| 25 | S. epidermidis | Antibacterial | 1.56 | [3] |

| 25 | E. faecium | Antibacterial | 0.78 | [3] |

| Phenyl-substituted pyrazole (1) | S. aureus | Antibacterial | 2 | [4] |

| 4-Isopropyl aniline pyrazole derivative (2) | S. aureus | Antibacterial | 1-2 | [4] |

| Phenoxy-substituted pyrazole | S. aureus | Antibacterial | 1 | [4] |

Table 3: Anticancer Activity of Representative Trifluoromethylated Compounds

Note: The following data are for trifluoromethylated chalcones and isoxazoles, which demonstrate the cytotoxic potential of the trifluoromethylated phenyl motif.

| Compound | Cell Line | Activity Type | IC50 (µM) | Reference |

| α-Trifluoromethyl chalcone (YS71) | LNCaP (Prostate Cancer) | Antiproliferative | Dose-dependent effect observed | [5] |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | MCF-7 (Breast Cancer) | Anticancer | 2.63 | [6] |

| Trifluoromethyl thioxanthene derivative (1) | HeLa (Cervical Cancer) | Anticancer | 87.8 (nM) | [7] |

Table 4: Enzyme Inhibitory Activity of Trifluoromethylated Compounds

| Compound | Target Enzyme | Activity Type | IC50 | Reference |

| Captopril analog with trifluoromethyl substitution | Angiotensin Converting Enzyme (ACE) | Inhibition | 3 x 10⁻¹⁰ M | [8] |

| Enalaprilat analog with trifluoronorvaline | Angiotensin Converting Enzyme (ACE) | Inhibition | 2-6 x 10⁻⁸ M | [8] |

| 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline derivatives | Lipoxygenase | Anti-inflammatory | 0.68 - 4.45 µM | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the evaluation of trifluoromethylated phenyl ethanols.

Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol is adapted from methods used to evaluate the antifungal activity of novel compounds against phytopathogenic fungi.

1. Preparation of Fungal Cultures and Compound Solutions:

-

Culture the target fungi (e.g., Botrytis cinerea, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates at 25°C for 3-5 days.

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

-

Create a series of dilutions of the stock solution in sterile distilled water to achieve the desired final concentrations.

2. Assay Procedure:

-

Autoclave PDA medium and cool to 50-60°C.

-

Add the appropriate volume of the test compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare control plates with DMSO and a positive control with a known fungicide.

-

Pour the PDA mixture into sterile Petri dishes and allow to solidify.

-

Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal culture.

-

Place the mycelial disc, mycelium-side down, in the center of the treated and control PDA plates.

-

Incubate the plates at 25°C in the dark.

3. Data Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the growth in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

-

Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration and performing a probit analysis.

Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains, following established guidelines.

1. Preparation of Bacterial Inoculum and Compound Dilutions:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium (e.g., Staphylococcus aureus).

-

Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to obtain a range of concentrations.

2. Assay Procedure:

-

Inoculate each well containing the serially diluted compound with the prepared bacterial suspension.

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Cover the plate and incubate at 37°C for 16-20 hours.

3. Data Analysis:

-

After incubation, visually inspect the plate for turbidity, which indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Testing (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Culture and Treatment:

-